{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
{2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound featuring a thiazolidine ring fused with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the thiazole moiety through a series of condensation and cyclization reactions. Key reagents include thioamides, α-halo acids, and various catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products: The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology and Medicine: The compound has shown promise in preclinical studies as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: Beyond pharmaceuticals, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological responses. For example, its interaction with bacterial enzymes can disrupt cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Amino-4-thiazoleacetic acid: Another compound with potential biological activities.
Uniqueness: What sets {2,4-Dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl}acetic acid apart is its dual thiazole-thiazolidine structure, which provides a unique scaffold for interacting with multiple biological targets. This dual functionality enhances its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
2-[2,4-dioxo-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5S2/c14-6(12-9-11-1-2-19-9)3-5-8(17)13(4-7(15)16)10(18)20-5/h1-2,5H,3-4H2,(H,15,16)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCKQJDWAUYXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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